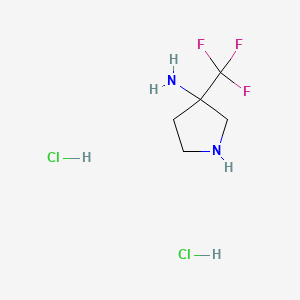
3-(Trifluoromethyl)pyrrolidin-3-aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)pyrrolidin-3-aminedihydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring.
Preparation Methods
The synthesis of 3-(Trifluoromethyl)pyrrolidin-3-aminedihydrochloride typically involves the introduction of a trifluoromethyl group into a pyrrolidine ring. One common method includes the reaction of pyrrolidine with trifluoromethylating agents under controlled conditions. Industrial production methods often utilize catalytic hydrogenolysis and vapor-phase reactions to achieve high yields and purity .
Chemical Reactions Analysis
3-(Trifluoromethyl)pyrrolidin-3-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation is commonly used to reduce the compound.
Scientific Research Applications
3-(Trifluoromethyl)pyrrolidin-3-aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is utilized in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)pyrrolidin-3-aminedihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
3-(Trifluoromethyl)pyrrolidin-3-aminedihydrochloride can be compared with other similar compounds, such as:
Trifluoromethylpyridine: Used in agrochemicals and pharmaceuticals.
Trifluoromethylbenzene: Known for its applications in materials science.
Trifluoromethylpiperidine: Investigated for its potential therapeutic effects. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
3-(Trifluoromethyl)pyrrolidin-3-aminedihydrochloride is a compound of increasing interest in pharmaceutical research due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability. The dihydrochloride salt form increases solubility, facilitating its use in biological assays.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The trifluoromethyl group is believed to influence the compound’s binding affinity and selectivity towards biological targets.
- Receptor Interaction : Preliminary studies suggest that the compound may act as an antagonist or modulator at certain neurotransmitter receptors, including serotonin receptors (5-HT) and adrenergic receptors.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various kinases, which play crucial roles in cell signaling pathways.
Biological Activity Data
Research findings indicate that this compound exhibits a range of biological activities. Below is a summary of key findings from various studies:
Case Studies
- Serotonin Receptor Modulation : A study investigated the effects of this compound on 5-HT receptors using guinea pig ileum tissues. The compound exhibited significant antagonistic properties, suggesting potential use in managing anxiety and depression-related disorders.
- Cancer Therapeutics : In vitro studies demonstrated that the compound effectively inhibits FGFR1, a target implicated in various cancers. This suggests its potential application in cancer treatment, particularly for tumors with aberrant FGFR signaling.
Properties
Molecular Formula |
C5H11Cl2F3N2 |
|---|---|
Molecular Weight |
227.05 g/mol |
IUPAC Name |
3-(trifluoromethyl)pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C5H9F3N2.2ClH/c6-5(7,8)4(9)1-2-10-3-4;;/h10H,1-3,9H2;2*1H |
InChI Key |
WLDSDEYXIULISM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(C(F)(F)F)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















